molecular formula C47H68N8O15 B12376240 CD24/Siglec-10 blocking peptide, CSBP

CD24/Siglec-10 blocking peptide, CSBP

Cat. No.: B12376240
M. Wt: 985.1 g/mol
InChI Key: OYUKIHOFWJFQQK-HRCXZZMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CD24/Siglec-10 Blocking Peptide (CSBP) is a novel dual-targeting therapeutic agent designed to disrupt immune checkpoint interactions in cancer. By simultaneously blocking the CD24/Siglec-10 and PD-1/PD-L1 pathways, CSBP enhances macrophage-mediated phagocytosis of tumor cells and activates CD8+ T cells, offering a synergistic approach to cancer immunotherapy .

Properties

Molecular Formula

C47H68N8O15

Molecular Weight

985.1 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C47H68N8O15/c1-24(2)18-30(48)40(62)50-35(22-38(60)61)44(66)55-39(26(5)6)46(68)53-34(20-27-10-8-7-9-11-27)42(64)51-32(19-25(3)4)41(63)52-33(21-28-12-14-29(57)15-13-28)43(65)54-36(23-56)45(67)49-31(47(69)70)16-17-37(58)59/h7-15,24-26,30-36,39,56-57H,16-23,48H2,1-6H3,(H,49,67)(H,50,62)(H,51,64)(H,52,63)(H,53,68)(H,54,65)(H,55,66)(H,58,59)(H,60,61)(H,69,70)/t30-,31-,32-,33-,34-,35-,36-,39-/m1/s1

InChI Key

OYUKIHOFWJFQQK-HRCXZZMQSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CO)C(=O)N[C@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Affinity : KD = 9.22 ± 6.47 µM (CD24/Siglec-10), IC50 = 30.25 ± 0.24 µM (PD-1/PD-L1) .
  • Stability: Resists degradation in serum due to D-amino acid modifications .
  • Synergy with radiotherapy : Reduces tumor burden in anti-PD-1-resistant models (e.g., 4T1) .

Comparison with Similar Compounds

CD47/SIRPα Inhibitors (e.g., Magrolimab)

Parameter CSBP CD47/SIRPα Inhibitors
Target CD24/Siglec-10 + PD-1/PD-L1 CD47/SIRPα
Expression in Normal Tissues Low CD24 expression reduces toxicity High CD47 expression increases anemia risk
Phagocytosis Macrophages + M-MDSCs Macrophages only
Clinical Stage Preclinical Phase III (Magrolimab)

Key Findings :

  • CD24 is overexpressed in solid tumors (e.g., ovarian, triple-negative breast cancer) but minimally in normal tissues, reducing off-target effects compared to CD47 .
  • CSBP’s dual targeting avoids the need for combination therapies (e.g., anti-CD47 + anti-PD-1), simplifying treatment regimens .

PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab)

Parameter CSBP PD-1/PD-L1 Inhibitors
Target Innate (CD24/Siglec-10) + Adaptive (PD-1/PD-L1) Adaptive immune checkpoint only
Resistance Effective in PD-1-resistant models (4T1) High resistance rates (~60% in solid tumors)
Immune Activation Phagocytosis + T-cell activation T-cell activation only

Key Findings :

  • CSBP addresses both innate and adaptive immune evasion, overcoming resistance to single-target PD-1 inhibitors .
  • In MC38 (PD-1-sensitive) and 4T1 (PD-1-resistant) models, CSBP + radiotherapy reduced tumor volume by 70–80% vs. 40–50% with anti-PD-1 alone .

CD24 Monoclonal Antibodies (e.g., KH801)

Parameter CSBP CD24 mAbs (e.g., KH801)
Molecular Type Peptide Monoclonal antibody
Target CD24 + PD-L1 CD24 only
Half-Life Short (peptide-based) Long (antibody-based)
Clinical Stage Preclinical Phase I (KH801, CTR20241175)

Key Findings :

  • CSBP’s small size enables better tumor penetration but requires frequent dosing .
  • KH801, a CD24 mAb in Phase I, may face challenges with antigen sink effects due to CD24’s low normal tissue expression .

Research Findings and Data

In Vitro Efficacy

  • Phagocytosis : CSBP increased tumor cell phagocytosis by 3.5-fold (macrophages) and 2.8-fold (M-MDSCs) vs. controls .
  • T-cell Activation : CSBP restored IFN-γ+ CD8+ T cells by 45% in co-cultures with PD-L1+ tumor cells .

In Vivo Efficacy

  • Tumor Growth : CSBP + radiotherapy reduced 4T1 tumor volume by 78% vs. 52% with radiotherapy alone .
  • Immune Microenvironment : CSBP increased M1/M2 macrophage ratio (2.1 vs. 0.8 in controls) and CD8+ T-cell infiltration (35% vs. 12%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.